2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
Overview
Description
“2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid” is a chemical compound with the CAS Number: 1334367-72-4 . It is a solid substance .
Synthesis Analysis
The synthesis of similar structures has been described in the literature. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates .Molecular Structure Analysis
The molecular formula of “this compound” is C14H17NO2 . The SMILES string representation is O=C(O)C1(C2)N(CC3=CC=CC=C3)CCC2C1 .Chemical Reactions Analysis
The products of the aforementioned synthesis reaction could be further functionalized to build up a library of bridged aza-bicyclic structures .Physical and Chemical Properties Analysis
“this compound” is a solid substance . The InChI key is PXSPEDFYJGUBQE-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of various azabicycloheptane carboxylic acids, including the 2-azabicyclo[3.1.1]heptane-1-carboxylic family, involves key steps like Strecker reactions and intramolecular cyclization, yielding compounds with potential applications in medicinal chemistry and drug design (Radchenko et al., 2009).
- Enantiomerically pure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, analogues of 3-hydroxyproline, have been synthesized for use as precursors in the synthesis of therapeutic compounds such as epibatidine (Avenoza et al., 2002).
Potential in Drug Design and Medicinal Chemistry
- 7-Azabicyclo[2.2.1]heptane glutamic acid analogues have been synthesized, demonstrating the potential of these compounds in designing drugs targeting neurotransmitter systems (Hart & Rapoport, 1999).
- Synthesis of 3-azabicyclo[3.1.0]hex-1-ylamines has shown the utility of these structures in developing compounds with specific neurochemical activity (Gensini et al., 2002).
- The development of bicyclic amino acid derivatives via Aza-Diels-Alder reactions in aqueous solution indicates the versatility of these compounds in synthesizing structurally complex and potentially bioactive molecules (Waldmann & Braun, 1991).
Advanced Synthesis Techniques
- Methods like the Diels-Alder reaction have been employed to synthesize analogues such as exo-2-phenyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid, demonstrating the chemical flexibility and potential for creating novel bioactive molecules (Avenoza et al., 1995).
- The synthesis of 3-azabicyclo[3.2.0]heptane derivatives as γ-aminobutyric acid analogues showcases the role of these compounds in neurotransmitter research and drug development (Petz & Wanner, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
The synthesis of “2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid” and similar structures could be further explored for the development of new compounds. The products of the synthesis reaction could be further functionalized to build up a library of bridged aza-bicyclic structures , which could have potential applications in various fields.
Properties
IUPAC Name |
2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-13(17)14-8-12(9-14)6-7-15(14)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSPEDFYJGUBQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2(CC1C2)C(=O)O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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